Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No.:
Cat. No.: VC15900367
Molecular Formula: C12H12F3N3O2
Molecular Weight: 287.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12F3N3O2 |
|---|---|
| Molecular Weight | 287.24 g/mol |
| IUPAC Name | ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C12H12F3N3O2/c1-4-20-11(19)8-9(12(13,14)15)17-18-7(3)5-6(2)16-10(8)18/h5H,4H2,1-3H3 |
| Standard InChI Key | WSDYTJFPGKRCMI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2N=C(C=C(N2N=C1C(F)(F)F)C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core, where the pyrazole ring (positions 1–3) is fused to a pyrimidine ring (positions 5–8). Key substituents include:
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C2: Trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability .
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C5/C7: Methyl groups, influencing steric and electronic properties .
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C3: Ethyl ester (-COOEt), enabling further derivatization via hydrolysis or cross-coupling .
X-ray crystallography reveals a planar bicyclic system with minor deviations (≤0.014 Å) . The trifluoromethyl group adopts a syn-periplanar conformation relative to the pyrimidine ring, while the ethyl ester occupies an axial position.
Table 1: Molecular Properties
Synthesis and Functionalization
Synthetic Pathways
The synthesis involves a three-step sequence from ethyl 2-cyanoacetate (1):
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Formation of β-Dicarbonyl Intermediate: Ethyl 2-cyano-3-(dimethylamino)acrylate (2) is generated via condensation with dimethylformamide dimethyl acetal (DMF-DMA) .
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Cyclization with 5-Aminopyrazole: Reaction with 5-amino-3-(trifluoromethyl)pyrazole yields the pyrazolo[1,5-a]pyrimidine core (4b) .
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Reductive Dearomatization: Sodium borohydride in ethanol selectively reduces the pyrimidine ring, producing syn- and anti-isomers (e.g., 6b, 7b) with 85–95% yield .
Table 2: Key Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Isomer Ratio (syn:anti) |
|---|---|---|---|
| 1 | DMF-DMA, 80°C, 6h | 90 | N/A |
| 2 | 5-Aminopyrazole, EtOH, reflux | 78 | N/A |
| 3 | NaBH₄, MeOH/EtOH, 0°C, 2h | 85–95 | 3:1 (EtOH), 4:1 (MeOH) |
Post-Synthetic Modifications
The ethyl ester at C3 serves as a handle for diversification:
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Hydrolysis: Lithium hydroxide converts the ester to a carboxylic acid, enabling amide coupling .
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Cross-Coupling: Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C2/C6 positions .
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Trifluoromethyl Functionalization: Nucleophilic substitution reactions replace -CF₃ with amines or thiols under PyBroP activation .
Biological Activities and Mechanisms
Enzyme Inhibition
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Membrane-Bound Pyrophosphatase (mPPase): Inhibitors disrupt proton pumping in Plasmodium falciparum, with IC₅₀ = 2.1 μM .
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PI3Kδ: Derivatives bearing benzimidazole groups block Akt/mTOR signaling (IC₅₀ = 8.7 nM) .
Table 3: Selected Biological Data
| Target | IC₅₀/EC₅₀ | Mechanism | Source |
|---|---|---|---|
| Pim1 Kinase | 18 nM | ATP competitive inhibition | |
| P. falciparum mPPase | 2.1 μM | Proton pump disruption | |
| MCF-7 Cells | 0.013 μM | Caspase-3/7 activation |
Conformational Analysis and Stability
NMR and computational studies reveal:
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syn-Isomers: Conformationally rigid, with NOESY correlations confirming H5–H7 distances >6 Å .
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anti-Isomers: Exhibit dynamic puckering, interconverting between chair and boat conformers .
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Trifluoromethyl Effects: -CF₃ induces electron-withdrawing effects, stabilizing the pyrimidine ring’s π-system .
Industrial and Research Applications
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